磺胺嘧啶

描述

Synthesis Analysis

The synthesis of sulfapyrazine involves a diazotization reaction on sulfapyridine in an aqueous solution dissolved with hydrochloric acid and sodium nitrite .Molecular Structure Analysis

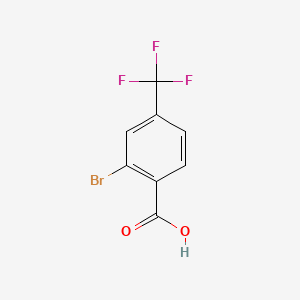

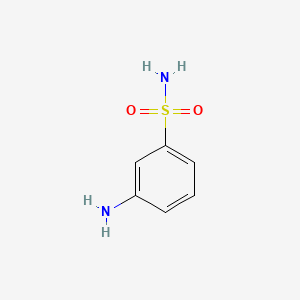

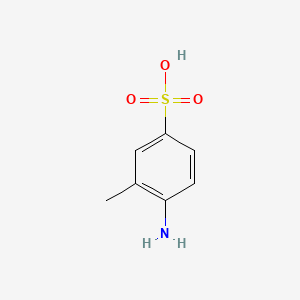

Sulfapyrazine has a molecular formula of C10H10N4O2S . The amido/imido tautomerism of these molecules in their neutral form has been widely discussed in the literature .Chemical Reactions Analysis

Sulfapyrazine, like other sulfa drugs, undergoes protonation preferences upon electrospray ionization (ESI) using IR action spectroscopy of the ionized gas-phase molecules in a mass spectrometer .Physical And Chemical Properties Analysis

Sulfapyrazine has a density of 1.5±0.1 g/cm3, a boiling point of 485.5±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.2 mmHg at 25°C . It also has an enthalpy of vaporization of 75.1±3.0 kJ/mol and a flash point of 247.4±31.5 °C .科学研究应用

Water Treatment

Sulfapyrazine is used in the treatment of contaminated water. A study has shown that a composite ultrafiltration membrane fabricated using polyvinylidene fluoride (PVDF), polyvinylpyrrolidone (PVP), and carboxyl-functionalized graphene oxide (CFGO) can effectively remove sulfapyridine from water . The removal rate of sulfapyridine was found to be 56.26% under optimal conditions, and when combined with activated carbon, the removal rate increased to 92.67% .

Biosensor Development

Sulfapyrazine is used in the development of biosensors. A highly sensitive biosensor for sulfapyridine detection has been developed based on an integrated bio micro-electromechanical system (Bio-MEMS) containing four gold working electrodes (WEs), a platinum counter electrode (CE), and a reference electrode (RE) . This biosensor offers a simple, efficient, and low production cost solution for the detection of sulfapyridine .

Environmental Monitoring

Sulfapyrazine is also used in environmental monitoring. It is one of the eight sulfonamides determined in environmental soil samples collected from urbanized regions with increased animal activity .

作用机制

安全和危害

属性

IUPAC Name |

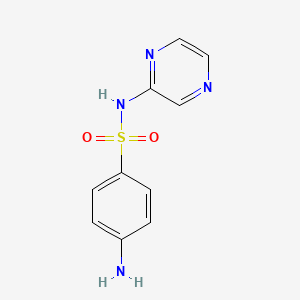

4-amino-N-pyrazin-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2S/c11-8-1-3-9(4-2-8)17(15,16)14-10-7-12-5-6-13-10/h1-7H,11H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEAICDDXRUOCKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30151256 | |

| Record name | Sulfapyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30151256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sulfapyrazine | |

CAS RN |

116-44-9 | |

| Record name | Sulfapyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfapyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116449 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SULFAPYRAZINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41835 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | SULFAPYRAZINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25872 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfapyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30151256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULFAPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BE3C727OG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of Sulfapyrazine?

A: Sulfapyrazine, like other sulfonamides, functions as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). [] This enzyme plays a crucial role in the folic acid synthesis pathway of bacteria, which is essential for their growth and survival. [] By competing with para-aminobenzoic acid (PABA) for binding to DHPS, Sulfapyrazine disrupts the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, ultimately inhibiting bacterial DNA synthesis and cellular replication. []

Q2: What is the molecular formula and weight of Sulfapyrazine?

A: The molecular formula of Sulfapyrazine is C10H10N4O2S, and its molecular weight is 250.28 g/mol. []

Q3: Is there any information available on the spectroscopic data of Sulfapyrazine in the provided research?

A: The provided research papers primarily focus on the biological activity and pharmacological properties of Sulfapyrazine. While spectroscopic data is not explicitly discussed, one study utilizes ultraviolet fluorescence for the identification of Sulfapyrazine through its metabolite, 2-Aminopyrazine. []

Q4: Do the research papers discuss any catalytic properties or applications of Sulfapyrazine?

A4: The research papers primarily focus on Sulfapyrazine as an antibacterial agent. There is no mention of catalytic properties or applications of Sulfapyrazine in these studies.

Q5: What is known about the stability of Sulfapyrazine and strategies to improve its formulation?

A: While specific stability data is limited in the provided research, it is known that Sulfapyrazine can precipitate in highly concentrated solutions, particularly in the presence of glucose. [] The research suggests that maintaining an alkaline urine pH may help reduce the risk of urolith formation associated with Sulfapyrazine and other sulfonamides. [] This information highlights the need for considering factors like pH and solubility during formulation to ensure optimal stability and bioavailability of Sulfapyrazine.

Q6: How is Sulfapyrazine absorbed, distributed, metabolized, and excreted (ADME) in the body?

A: Sulfapyrazine is absorbed well orally and achieves therapeutic concentrations in the blood. [, , ] It is distributed widely in the body, including the cerebrospinal fluid, although its penetration into the CSF is generally low in the absence of meningeal inflammation. [] Sulfapyrazine is primarily metabolized in the liver, forming acetylated metabolites, and excreted mainly through the kidneys. [, ]

Q7: What is the efficacy of Sulfapyrazine against different bacterial infections?

A: Research indicates that Sulfapyrazine exhibits potent activity against a range of bacterial infections, including those caused by beta-hemolytic streptococci, Klebsiella pneumoniae (Friedlander's bacillus), and pneumococci. [, , ] Studies comparing Sulfapyrazine to other sulfonamides like sulfadiazine, sulfathiazole, sulfapyridine, and sulfanilamide demonstrate that it often shows comparable or even superior efficacy, particularly against streptococcal and pneumococcal infections. [, , ] This efficacy is attributed to its favorable pharmacokinetic properties, allowing for the maintenance of effective blood concentrations. [] Moreover, Sulfapyrazine has demonstrated efficacy in animal models of plague, reducing mortality in mice and guinea pigs infected with Yersinia pestis when compared to controls. []

Q8: What are the known mechanisms of resistance to Sulfapyrazine?

A: The primary mechanism of resistance to Sulfapyrazine and other sulfonamides involves mutations in the bacterial DHPS enzyme, reducing the drug's binding affinity and ability to inhibit folic acid synthesis. [] One study specifically reported the development of significant resistance to Sulfapyrazine in a patient with type VII bacteremia treated intermittently with the drug over five months. [, ] This highlights the potential for resistance emergence with prolonged or inappropriate use of Sulfapyrazine.

Q9: What are the potential toxic effects associated with Sulfapyrazine?

A: While generally considered safe, Sulfapyrazine, like other sulfonamides, can cause adverse effects in some individuals. [, ] Common side effects may include gastrointestinal upset, allergic reactions, and kidney problems. [] Prolonged administration of Sulfapyrazine in rats has been associated with pathological changes and urolith formation, similar to those observed with sulfadiazine. [] Maintaining an alkaline urine pH can mitigate the risk of urolith formation. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。